Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl acrylate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications . Its versatility makes it a valuable compound in research and industrial settings .
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-11(10-16)12(17)7-8-15(4)5/h7-8,11H,6,9-10H2,1-5H3/b8-7+ |
InChI Key |
CDHKZQDMDJIBAN-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)/C=C/N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=CN(C)C |
Origin of Product |
United States |
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